N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a quinoline moiety, and a carboxamide group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-benzothiazole with 2-phenylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Quinoline derivatives with ketone or aldehyde functionalities.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzothiazole and quinoline derivatives.
Scientific Research Applications
Chemistry: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Industry: The compound’s properties make it suitable for use in the development of dyes, pigments, and other materials with specific electronic and optical characteristics .
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and quinoline rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
- 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Uniqueness: N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide stands out due to its combination of a benzothiazole ring and a quinoline moiety, which imparts unique electronic and steric properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUJBIOXGLTYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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